An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinic Acid Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the physical properties of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical organic chemistry, data from analogous structures, and detailed experimental protocols. This approach empowers researchers to understand the predictable characteristics of this compound and provides the methodology to empirically determine its physical properties with precision.
Introduction to 2,4-Dimethylnicotinic Acid Hydrochloride
2,4-Dimethylnicotinic acid hydrochloride is a derivative of nicotinic acid (Vitamin B3). As a hydrochloride salt, it exhibits physicochemical properties that are distinct from its free base form, 2,4-dimethylnicotinic acid. The presence of the hydrochloride moiety generally enhances aqueous solubility and stability, making it a more common form for pharmaceutical development and research applications.[1] Understanding the physical properties of this molecule is paramount for drug design, formulation development, and ensuring reproducible experimental outcomes.
Chemical Structure:
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IUPAC Name: 2,4-dimethylpyridine-3-carboxylic acid hydrochloride
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CAS Number: 133897-06-0
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Molecular Formula: C₈H₁₀ClNO₂
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Molecular Weight: 187.62 g/mol
Core Physical Properties: A Predictive and Comparative Analysis
| Physical Property | Predicted/Expected Value/Characteristic | Rationale and Comparative Insights |
| Melting Point (°C) | Likely higher than the free base | Salt formation typically increases the melting point of organic compounds due to the introduction of strong ionic interactions in the crystal lattice.[2] For example, the melting point of nicotinic acid is 236-239 °C. The hydrochloride salt of a similar compound, 2-methylnicotinic acid, has a melting point of 225-228 °C.[3] |
| Boiling Point (°C) | Decomposes upon heating | As an organic salt, it is expected to decompose at elevated temperatures rather than exhibit a distinct boiling point. |
| Aqueous Solubility | Significantly higher than the free base | The hydrochloride salt form of basic compounds, such as those containing a pyridine ring, are generally much more soluble in water than their corresponding free bases.[1][4] This is a primary reason for their use in pharmaceutical formulations. |
| pKa | Expected to have two pKa values | The molecule possesses two ionizable groups: the carboxylic acid and the pyridinium ion. The pKa of the carboxylic acid is expected to be in the range of 4-5, typical for carboxylic acids.[5] The pKa of the pyridinium ion is anticipated to be around 5, similar to pyridine itself (pKa of 5.23).[6][7] |
Spectroscopic Characterization: A Guide to Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Dimethylnicotinic acid hydrochloride. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[8] The proton at the 6-position will likely be the most downfield.
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Methyl Protons: Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-3.0 ppm.
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Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
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N-H Proton (Pyridinium): A broad singlet, also downfield, which will also be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.
¹³C NMR:
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Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-185 ppm.
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Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen will be the most downfield.
-
Methyl Carbons: The two methyl carbons will have signals in the aliphatic region (δ 15-30 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]
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C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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N-H Stretch (Pyridinium): A broad band may be observed in the 2500-3000 cm⁻¹ region, often overlapping with the C-H stretching vibrations.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups.
Mass Spectrometry (MS)
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Molecular Ion (M+H)⁺: In positive ion mode electrospray ionization (ESI), the protonated molecule of the free base (2,4-dimethylnicotinic acid) would be expected at an m/z corresponding to C₈H₉NO₂ + H⁺.
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Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives involve the loss of CO₂ from the carboxylic acid and fragmentation of the pyridine ring.[11][12] The presence of the methyl groups will also influence the fragmentation pattern.
Experimental Protocols for Physical Property Determination
This section provides detailed, self-validating methodologies for the experimental determination of the key physical properties of 2,4-Dimethylnicotinic acid hydrochloride.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Quickly heat the sample to get an approximate melting point range.
-
Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, increase the temperature at a slow, controlled rate (1-2 °C per minute).
-
Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
The pH-solubility profile is critical for understanding the behavior of an ionizable drug candidate in physiological environments.
Methodology: Shake-Flask Method
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of 2,4-Dimethylnicotinic acid hydrochloride to a known volume of each buffer in separate sealed flasks. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH to generate the pH-solubility profile.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The pKa values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2,4-Dimethylnicotinic acid hydrochloride in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two pKa values, two inflection points will be observed.
Conclusion
While specific experimental data for 2,4-Dimethylnicotinic acid hydrochloride is not widely published, a comprehensive understanding of its physical properties can be achieved through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides the theoretical framework and practical methodologies for researchers to confidently predict and empirically verify the key physicochemical parameters of this compound, thereby facilitating its effective use in research and development.
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